molecular formula C25H19F2NO4 B2567924 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-60-1

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2567924
CAS No.: 904451-60-1
M. Wt: 435.427
InChI Key: NRNHDZNXVLQGAW-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetically modified quinolin-4-one derivative engineered for advanced chemical biology and drug discovery research. This complex small molecule features strategic fluorine substitutions at the 6 and 8 positions of the quinoline core structure, which significantly influence its electronic properties, metabolic stability, and membrane permeability. The compound's unique architecture includes a 4-methoxybenzoyl group at position 3 and a 4-methoxyphenylmethyl moiety at the nitrogen atom, creating a multifunctional research tool with potential applications across multiple investigative domains. Researchers are exploring this compound primarily as a core scaffold in medicinal chemistry programs targeting kinase inhibition and protein-protein interaction disruption. The molecular framework shares structural similarities with other fluorinated heterocyclic compounds used in pharmaceutical research . The strategic fluorine atoms enhance binding affinity through electronic effects while improving bioavailability, making this compound particularly valuable for structure-activity relationship studies. The methoxy-substituted aromatic systems contribute to π-stacking interactions with biological targets while providing optimal steric properties. Current investigative applications include development of targeted protein degraders (PROTACs), enzyme inhibition studies, and cellular pathway modulation. This specialty chemical is offered exclusively for research purposes in laboratory settings and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or human use applications. Researchers should handle this material according to laboratory safety protocols and utilize appropriate personal protective equipment throughout all experimental procedures.

Properties

IUPAC Name

6,8-difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO4/c1-31-18-7-3-15(4-8-18)13-28-14-21(24(29)16-5-9-19(32-2)10-6-16)25(30)20-11-17(26)12-22(27)23(20)28/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNHDZNXVLQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H22F2N2O3C_{24}H_{22}F_2N_2O_3, with a molecular weight of approximately 423.39 g/mol. Its structure includes two fluorine atoms and methoxy groups that may contribute to its biological activity.

Structural Formula

InChI InChI 1S C24H22F2N2O3 c1 31 17 8 6 14 7 9 17 23 29 19 13 28 12 15 4 2 3 5 20 15 26 22 18 24 19 30 10 16 25 11 21 22 27 h2 11 13H 12H2 1H3\text{InChI }\text{InChI 1S C24H22F2N2O3 c1 31 17 8 6 14 7 9 17 23 29 19 13 28 12 15 4 2 3 5 20 15 26 22 18 24 19 30 10 16 25 11 21 22 27 h2 11 13H 12H2 1H3}

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that quinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the modulation of cyclin-dependent kinases (CDKs) .

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

  • CDK Inhibition : Similar compounds have been shown to inhibit CDKs, which are crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death .
  • Targeting Signaling Pathways : The compound may interfere with critical signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways .

Case Studies

A notable case study highlighted the efficacy of a related quinoline compound in treating resistant forms of breast cancer. The study found that the compound not only inhibited tumor growth but also enhanced the sensitivity of cancer cells to conventional chemotherapy agents .

StudyCompoundCancer TypeResult
Quinoline DerivativeBreast CancerInhibited growth and enhanced chemotherapy sensitivity
CDK InhibitorVarious CancersInduced apoptosis via CDK inhibition

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

  • Neurological Disorders : Preliminary studies suggest that similar compounds may modulate neurotransmitter systems and could be beneficial in treating disorders like anxiety and depression by acting on orexin receptors .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Scientific Research Applications

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various derivatives that can exhibit different chemical properties and reactivities. The synthesis often involves multi-step organic reactions, including condensation with appropriate acyl chlorides and amines.

Antimicrobial Activity

Research indicates that compounds similar to 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one possess significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria, including:

Target Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

These findings suggest potential for development as an antimicrobial agent.

Anticancer Properties

The compound has been studied for its anticancer activities. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving caspase activation. The structure-activity relationship (SAR) analysis shows that modifications can significantly enhance its cytotoxicity against various cancer cell lines.

Medicine

Due to its unique chemical characteristics, this compound is being investigated for potential therapeutic applications. It may act on specific molecular targets involved in disease pathways, potentially leading to the development of new treatments for conditions such as cancer and bacterial infections.

Material Science

In addition to biological applications, this compound is also explored in material science for developing new materials with specific chemical properties.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various quinoline derivatives, including the target compound. Results indicated that modifications to the quinoline core could enhance activity against resistant strains of bacteria.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer mechanisms of similar compounds revealed that they could effectively inhibit specific kinases involved in cancer progression. This opens avenues for further investigation into targeted therapies based on this compound's structure.

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical transformations, including oxidation, reduction, substitution, and cyclocondensation reactions. Below is a breakdown of key reaction types and their characteristics:

Oxidation Reactions

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Mechanism : Converts the quinolin-4-one moiety to a fully oxidized quinolin-4-one derivative by removing hydrogen atoms.

  • Product : Quinolin-4-one derivatives with enhanced stability or altered electronic properties.

Reduction Reactions

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in inert atmospheres (e.g., nitrogen).

  • Mechanism : Reduces the carbonyl group to a hydroxyl group, altering the compound’s reactivity and solubility.

Substitution Reactions

  • Reagents : Nucleophiles (e.g., amines, thiols) in the presence of catalysts like copper(I) iodide.

  • Mechanism : Fluorine atoms at positions 6 and 8 undergo nucleophilic aromatic substitution due to their electron-withdrawing effect.

Cyclocondensation

  • Reagents : Polyphosphoric acid (PPA) or phase-transfer catalysts.

  • Mechanism : Forms fused-ring systems (e.g., furoquinolines) via intramolecular cyclization .

Bromolactonization

  • Reagents : N-Bromosuccinimide (NBS) in solvent systems.

  • Mechanism : Introduces bromine atoms at specific positions, enabling further functionalization .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Key Products
OxidationKMnO₄, CrO₃Acidic medium, controlled temperatureQuinolin-4-one derivatives
ReductionNaBH₄, LiAlH₄Inert atmosphere, anhydrous solventsHydroxyl-modified derivatives
SubstitutionAmines, thiolsCatalysts (e.g., CuI), elevated tempsFluorine-substituted analogs
CyclocondensationPPAHigh-temperature, acid-catalyzedFused bicyclic compounds
BromolactonizationNBSSolvent mixtures (THF/water)Brominated intermediates

Quinolin-4-one Derivatives

  • Structure : Fully oxidized quinolin-4-one framework with retained fluorine and methoxy groups.

  • Application : Serve as precursors for antimicrobial or anticancer agents due to enhanced planarity and electron-deficiency .

Hydroxyl-Modified Derivatives

  • Structure : Reduced carbonyl groups to hydroxyl functionalities.

  • Application : Improved solubility and potential for further esterification or etherification.

Fluorine-Substituted Analogues

  • Structure : Nucleophilic substitution replaces fluorine with diverse functional groups (e.g., NH₂, SH).

  • Application : Tailored for specific biological targets, such as kinase inhibitors.

Enzyme Inhibition

  • The compound may inhibit enzymes like kinases or topoisomerases by interacting with their active sites. Fluorine and methoxy groups enhance binding affinity via hydrogen bonding and electron interactions.

DNA Intercalation

  • The planar quinolin-4-one core enables intercalation into DNA helices, disrupting replication and transcription processes.

Receptor Interaction

  • Structural motifs (e.g., benzoyl groups) may modulate signaling pathways by binding to receptors like GPCRs.

Comparison with Similar Compounds

Compound Key Feature Reactivity Biological Role
6,8-Difluoro-4-methylumbelliferylFluorinated phosphate esterLimited substitution; used in assaysBiochemical probe (excluded per note)
2,4-Difluoro-m-anisoyl chlorideElectron-deficient carbonylRapid nucleophilic acyl substitutionPharmaceutical intermediate (excluded)
Furo[3,2-c]quinolin-4-oneFused bicyclic systemProne to cyclocondensationAntimicrobial agent

Analytical Validation

  • NMR : Used to confirm aromatic proton environments and substitution patterns.

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Research Findings and Challenges

  • Biological Potential : Antimicrobial and anticancer activities are hypothesized but require in vivo validation.

  • Scalability : Industrial production demands optimized flow reactors and purification protocols.

  • Selectivity : Substitution reactions require precise control to avoid side products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,4-dihydroquinolin-4-one family, which is pharmacologically significant due to its rigid bicyclic scaffold and tunable substituents. Key analogues include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Data (IR, LC-MS)
6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one C₂₅H₁₈F₂NO₄ 6,8-F; 3-(4-MeO-benzoyl); 1-(4-MeO-benzyl) 452.42 g/mol Data not provided in evidence
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) C₂₁H₂₁NO₃ 1-Butyl; 3-(4-MeO-benzoyl) 335.40 g/mol IR: N/A; LC-MS: m/z 336 [MH⁺]
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) C₂₂H₂₃NO₃ 1-Pentyl; 3-(4-MeO-benzoyl) 349.43 g/mol IR: N/A; LC-MS: m/z 350 [MH⁺]
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₇ClN₂O 4-Amino; 2-(4-Cl-phenyl); 3-(4-MeO-phenyl) 360.84 g/mol Mp: 223–225°C; IR/NMR: Data provided

Key Observations:

Fluorine atoms may also increase metabolic stability . The 1-(4-methoxyphenyl)methyl group introduces steric bulk and aromatic π-stacking capacity, contrasting with the linear alkyl chains (butyl/pentyl) in 93 and 93. This difference could modulate membrane permeability or target selectivity .

Synthetic Pathways: Compounds 93 and 94 were synthesized via TLC purification with dichloromethane/methanol, yielding oils, whereas the aminoquinoline 4k was isolated as a crystalline solid via column chromatography . The target compound’s synthesis may require fluorination steps (e.g., electrophilic substitution or late-stage fluorination) absent in simpler analogues.

Spectroscopic and Analytical Data: LC-MS data for 93 and 94 confirm their molecular ions ([MH⁺] = 336 and 350, respectively), consistent with their molecular formulas. The absence of fluorine in these analogues results in lower molecular weights compared to the target compound . Compound 4k, an aminoquinoline derivative, exhibits a distinct melting point (223–225°C) and IR/NMR profiles reflective of its amino and chlorophenyl substituents .

Pharmacological Implications :

  • The 4-methoxybenzoyl moiety, common to all compounds, may contribute to interactions with hydrophobic binding pockets in biological targets. However, the target compound’s fluorination and benzyl substitution could enhance selectivity for fluorophore-rich environments (e.g., enzyme active sites) .

Q & A

Q. How can researchers optimize the synthesis of 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?

Methodological Answer: Synthesis optimization involves selecting appropriate catalysts and reaction media. For example, ionic liquids like [bmim]BF₄ (butyl-methylimidazolium tetrafluoroborate) can enhance reaction efficiency under mild conditions (150°C for 2.5 hours) while reducing side products . Additionally, using PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts in cross-coupling reactions improves yield for structurally similar quinoline derivatives . Researchers should monitor reaction progress via TLC or HPLC and purify intermediates using silica plug filtration or column chromatography .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve molecular geometry and confirm stereochemistry (e.g., dihydroquinolin-4-one moiety and substituent positions) .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR to verify methoxybenzoyl and difluoro substituents. For example, aromatic protons in 4-methoxyphenyl groups resonate at δ 6.8–7.2 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., 380–400 g/mol range for similar compounds) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in neurotransmitter or enzyme interactions?

Methodological Answer: Advanced studies require in vitro assays and computational modeling:

  • Receptor binding assays : Use radioligand displacement to test affinity for GABAₐ or serotonin receptors, given structural similarities to benzodiazepine derivatives .
  • Molecular docking : Simulate interactions with targets like the SKI complex (e.g., antiviral studies) using software such as AutoDock Vina to identify binding sites .
  • Enzyme inhibition kinetics : Measure IC₅₀ values via fluorometric assays (e.g., cytochrome P450 inhibition) with controlled pH and temperature .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Address discrepancies through:

  • Standardized assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell line (e.g., HEK293 vs. HeLa), and incubation time .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or methodological biases .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and report confidence intervals .

Q. What experimental designs are suitable for studying long-term stability or environmental fate?

Methodological Answer: Adopt split-plot or longitudinal designs:

  • Stability studies : Store the compound under varying conditions (pH, temperature, light) and analyze degradation via LC-MS every 30 days .
  • Environmental fate : Use OECD 308 guidelines to assess biodegradation in soil/water systems, measuring half-life (t₁/₂) and metabolite profiles .

Methodological Frameworks

Q. How can computational methods predict the compound’s pharmacokinetics or toxicity?

Methodological Answer: Use in silico tools:

  • ADMET prediction : Employ SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
  • QSAR modeling : Train models on datasets of fluorinated quinolones to correlate substituents (e.g., difluoro groups) with toxicity endpoints .

Q. What strategies improve crystallization for X-ray diffraction studies?

Methodological Answer: Optimize solvent systems and evaporation rates:

  • Solvent selection : Use Et₂O/CHCl₃ mixtures (3:1 ratio) for slow evaporation at 20°C to grow high-quality single crystals .
  • Seeding : Introduce microcrystals from prior batches to enhance nucleation .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

  • Scaffold modification : Replace methoxyphenyl groups with electron-withdrawing substituents (e.g., Cl, CF₃) and compare activity .
  • Bioisosteric replacement : Substitute the dihydroquinolin-4-one core with flavone or benzoxazine analogs to assess potency changes .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature) and identify critical parameters .
  • Quality control : Implement in-process analytics (e.g., inline FTIR) to monitor reaction intermediates and ensure consistency .

Q. What protocols ensure reproducibility in biological assays?

Methodological Answer:

  • Positive controls : Include reference compounds (e.g., diazepam for GABA receptor assays) in each experiment .
  • Blinded analysis : Assign sample IDs randomly to minimize observer bias during data collection .

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